molecular formula C9H15N3O B3013426 [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine CAS No. 923232-37-5

[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine

Cat. No. B3013426
CAS RN: 923232-37-5
M. Wt: 181.239
InChI Key: VWQGOQSMLIKZKR-UHFFFAOYSA-N
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Description

“[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The 1,2,4-oxadiazole ring is attached to a cyclohexyl group and an amine group .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “this compound”, is characterized by a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Synthesis Methods

The synthesis of 1,2,4-oxadiazoles, such as [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine, typically involves primary amidoximes and acylating agents, or reactions of 1,3-dipolar cycloaddition with primary amidoximes. This process allows for the creation of a broad spectrum of 1,2,4-oxadiazoles, showcasing the adaptability of this chemical structure in various synthetic routes (Kayukova, 2005).

Metal-Ion Sensing Applications

1,3,4-Oxadiazole derivatives, closely related to the chemical structure , are highlighted for their utility in the development of chemosensors, particularly for metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them prominent choices for these applications. This versatility further underscores the potential utility of 1,2,4-oxadiazole compounds in the field of material science and organic electronics (Sharma, Om, & Sharma, 2022).

Biological Activities

1,2,4-Oxadiazole and its derivatives, including this compound, demonstrate a broad spectrum of biological activities. They exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. This wide range of pharmacological activities suggests their significant role in medicinal chemistry and drug development (Wang, Sun, Jia, Bian, & Yu, 2022).

Antiparasitic Agent Development

The oxadiazole core, especially in its 1,2,4 and 1,3,4 forms, is an important scaffold in the development of antiparasitic agents. These compounds are recognized for their potential in the design and synthesis of new drugs to combat parasitic infections, emphasizing the importance of 1,2,4-oxadiazoles in pharmaceutical research and development (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).

Mechanism of Action

Target of Action

It’s worth noting that 1,3,4-oxadiazole derivatives, which are structurally similar to the compound , have been reported to act on several enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes like DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .

Mode of Action

1,3,4-oxadiazole derivatives have been reported to inhibit the activity of the aforementioned enzymes, thereby disrupting the normal functioning of cancer cells . For instance, by inhibiting thymidylate synthase, these compounds can prevent the synthesis of thymidine monophosphate, a critical component of DNA, thus inhibiting DNA replication in rapidly dividing cancer cells .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to affect several pathways, including those involving telomerase activity, focal adhesion kinase (fak) inhibitors, thymidylate synthase, b-cell lymphoma 2, nf-kb signaling pathway, and tubulin polymerization . These pathways are involved in cell proliferation, cell adhesion, DNA synthesis, apoptosis, immune response, and cell division, respectively .

Result of Action

1,3,4-oxadiazole derivatives have been reported to exhibit anticancer activity by inhibiting cell proliferation . They achieve this by targeting various enzymes and proteins that contribute to cancer cell proliferation .

properties

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQGOQSMLIKZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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